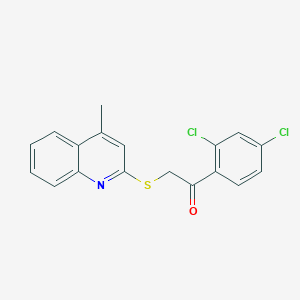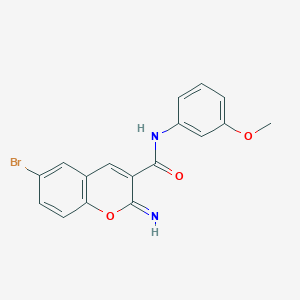
1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
概要
説明
1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is an organic compound that features a dichlorophenyl group, a methylquinolinyl group, and a sulfanylethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dichlorophenyl Intermediate: Starting with a dichlorobenzene derivative, various reactions such as halogenation or Friedel-Crafts acylation can be employed.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized through methods like the Skraup synthesis or Friedländer synthesis.
Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the quinoline derivative using a suitable sulfur-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(quinolin-2-yl)sulfanylethanone: Lacks the methyl group on the quinoline ring.
1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)ethanone: Lacks the sulfur atom in the ethanone moiety.
Uniqueness
1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is unique due to the presence of both the dichlorophenyl and methylquinolinyl groups, along with the sulfur-containing ethanone moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NOS/c1-11-8-18(21-16-5-3-2-4-13(11)16)23-10-17(22)14-7-6-12(19)9-15(14)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQQOEYLNXJSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4716990.png)
![1-(4-fluorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4716998.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4717010.png)
![2-methoxy-4-{[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4717015.png)
![2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
![N-(4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4717021.png)
![(5E)-1-(2-methylphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4717029.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4717032.png)
![N-(2-hydroxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4717047.png)


![4-propoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B4717076.png)

